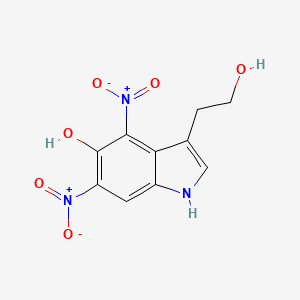
3-(2-Hydroxyethyl)-4,6-dinitro-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hidroxi-etil)-4,6-dinitro-1H-indol-5-ol es un compuesto orgánico complejo que pertenece a la familia del indol. Los indoles son compuestos heterocíclicos que desempeñan funciones significativas en varios procesos biológicos y se encuentran en muchos productos naturales y farmacéuticos.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-(2-Hidroxi-etil)-4,6-dinitro-1H-indol-5-ol generalmente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye la nitración de un derivado de indol seguida de la introducción del grupo hidroxi-etil. El proceso de nitración generalmente requiere agentes nitrantes fuertes como ácido nítrico y ácido sulfúrico bajo condiciones de temperatura controlada para garantizar la nitración selectiva en las posiciones deseadas del anillo de indol.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar procesos de nitración a gran escala y posterior funcionalización. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-Hidroxi-etil)-4,6-dinitro-1H-indol-5-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi-etil puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: Los grupos nitro pueden reducirse a grupos amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en las posiciones sustituidas con nitro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan con frecuencia agentes reductores como el gas hidrógeno (H₂) con paladio sobre carbono (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas para lograr reacciones de sustitución.
Productos principales
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Conversión de grupos nitro a grupos amino.
Sustitución: Introducción de diversos grupos funcionales en las posiciones sustituidas con nitro.
Aplicaciones Científicas De Investigación
3-(2-Hidroxi-etil)-4,6-dinitro-1H-indol-5-ol tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Hidroxi-etil)-4,6-dinitro-1H-indol-5-ol involucra su interacción con objetivos moleculares y vías específicas. Los grupos nitro pueden sufrir biorreducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a diversos efectos biológicos. El grupo hidroxi-etil también puede desempeñar un papel en la modulación de la solubilidad y la biodisponibilidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3-(2-Hidroxi-etil)-1H-indol-5-ol: Carece de los grupos nitro, lo que da como resultado una reactividad química y una actividad biológica diferentes.
4,6-Dinitro-1H-indol-5-ol:
3-(2-Hidroxi-etil)-4-nitro-1H-indol-5-ol: Contiene solo un grupo nitro, lo que lleva a una reactividad y propiedades diferentes.
Singularidad
3-(2-Hidroxi-etil)-4,6-dinitro-1H-indol-5-ol es único debido a la combinación de grupos funcionales hidroxi-etil y dinitro, que imparten propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles en diversos campos, lo que lo convierte en un compuesto valioso para la investigación y los fines industriales.
Propiedades
Número CAS |
875666-44-7 |
|---|---|
Fórmula molecular |
C10H9N3O6 |
Peso molecular |
267.19 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-4,6-dinitro-1H-indol-5-ol |
InChI |
InChI=1S/C10H9N3O6/c14-2-1-5-4-11-6-3-7(12(16)17)10(15)9(8(5)6)13(18)19/h3-4,11,14-15H,1-2H2 |
Clave InChI |
GIXSYNKWEIQMNM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(=CN2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
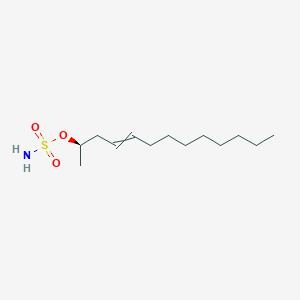
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)

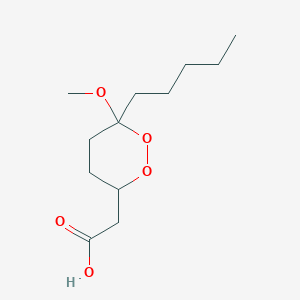
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
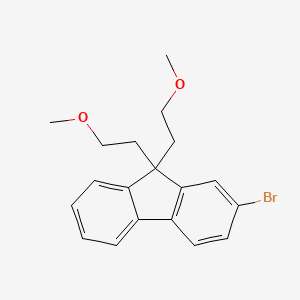
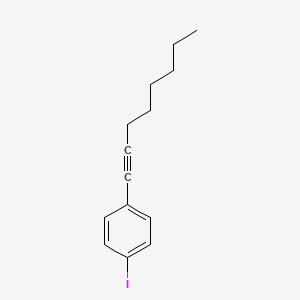
![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
